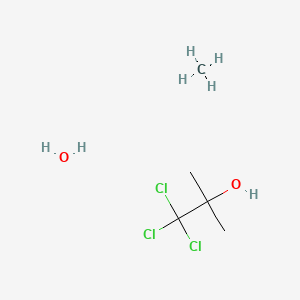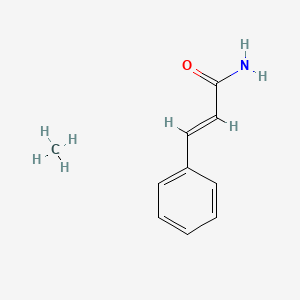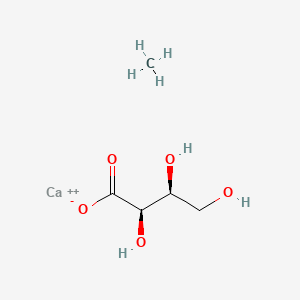![molecular formula C17H21ClN4 B10825165 (3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 582941 hydrochloride, with the chemical identifier 848591-90-2 (free base), is a selective partial agonist of the alpha7 neuronal nicotinic acetylcholine receptor. This compound exhibits high affinity for both rat and human alpha7 receptors, with dissociation constant values of 10.8 nanomolar and 16.7 nanomolar, respectively . It is known for its broad-spectrum cognition-enhancing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A 582941 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring and the subsequent attachment of the octahydropyrrolo[3,4-c]pyrrole moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of A 582941 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: A 582941 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving A 582941 hydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide and methanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of A 582941 hydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
A 582941 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the properties and functions of alpha7 neuronal nicotinic acetylcholine receptors . In biology and medicine, it is employed in research related to cognitive enhancement, neurodegenerative diseases, and psychiatric disorders .
Mechanism of Action
The mechanism of action of A 582941 hydrochloride involves its selective binding to alpha7 neuronal nicotinic acetylcholine receptors. Upon binding, it acts as a partial agonist, modulating the receptor’s activity and enhancing the release of neurotransmitters such as acetylcholine, glutamate, and gamma-aminobutyric acid . This modulation leads to improved cognitive function and neuroprotection, making it a valuable compound for research in neurodegenerative diseases and cognitive disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to A 582941 hydrochloride include other alpha7 neuronal nicotinic acetylcholine receptor agonists such as PHA-543613, GTS-21, and TC-5619 .
Uniqueness: A 582941 hydrochloride is unique due to its high selectivity and affinity for alpha7 neuronal nicotinic acetylcholine receptors, as well as its broad-spectrum cognition-enhancing properties . Compared to other similar compounds, it exhibits a higher degree of selectivity and potency, making it a preferred choice for research applications .
Properties
Molecular Formula |
C17H21ClN4 |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H20N4.ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;/h2-8,14-15H,9-12H2,1H3;1H/t14-,15+; |
InChI Key |
YBSDXRMMITZESG-KBGJBQQCSA-N |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-chloro-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol](/img/structure/B10825105.png)

![2-[4-[(Dimethylamino)methyl]phenyl]-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one](/img/structure/B10825117.png)
![N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10825118.png)

![1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone](/img/structure/B10825128.png)
![2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride](/img/structure/B10825129.png)

![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)

![2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B10825167.png)

